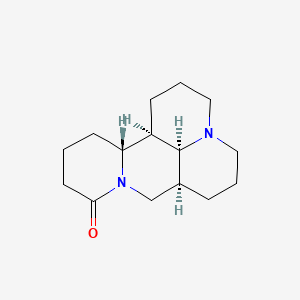

d-Sophoridine

Descripción

Propiedades

IUPAC Name |

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBXGIUJOOQZMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871734 | |

| Record name | Matridin-15-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-02-8 | |

| Record name | Matrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Anti-Cancer Mechanism of d-Sophoridine: A Technical Overview for Researchers

Abstract

d-Sophoridine, a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, has demonstrated significant anti-tumor activities across a spectrum of cancer cell lines.[1][2][3][4] This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells, providing an in-depth analysis for researchers, scientists, and drug development professionals. It has been shown to impede cancer cell proliferation, trigger apoptosis and cell cycle arrest, and hinder metastasis and invasion.[2][3][4] The multifaceted anti-cancer effects of this compound are attributed to its ability to modulate a variety of critical signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[1][5] This document presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways involved.

Introduction

This compound is a natural compound that has garnered considerable interest for its therapeutic potential in oncology.[6] Initially approved for the treatment of malignant trophoblastic tumors, its application is expanding as research uncovers its efficacy against a broader range of cancers, including lung, liver, pancreatic, gastric, and colon cancers.[1][7] This guide provides a comprehensive examination of the molecular mechanisms that underpin the anti-neoplastic properties of this compound.

Effects on Cancer Cell Viability and Proliferation

This compound exhibits a dose- and time-dependent inhibitory effect on the growth of various cancer cell lines.[1] This cytotoxicity is selective, with a lower impact observed on normal, non-cancerous cells.[8]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of this compound and its derivatives have been determined in numerous cancer cell lines, highlighting its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SGC7901 | Gastric Cancer | 3.52 | [1][9] |

| AGS | Gastric Cancer | 3.91 | [1][9] |

| SW480 | Colorectal Cancer | 3140 (as sophoridine) | [1] |

| Miapaca-2 | Pancreatic Cancer | ~20-200 | [8] |

| PANC-1 | Pancreatic Cancer | ~20-200 | [8] |

| MCF-7 | Breast Cancer | 87.96 | [10][11] |

| MDA-MB-231 | Breast Cancer | 81.07 | [10][11] |

| H460 | Non-Small Cell Lung Cancer | 53.52 (at 48h) | [12] |

| Lewis Lung Carcinoma | Non-Small Cell Lung Cancer | 40.10 (at 48h) | [12] |

| HepG2 (Derivative 3) | Liver Cancer | 0.011-0.041 (mM) | [1] |

| HCT116 (Derivative 3) | Colon Cancer | 0.011-0.041 (mM) | [1] |

| H1299 (Derivative 3) | Lung Cancer | 0.011-0.041 (mM) | [1] |

| U87 (Derivative 3) | Glioblastoma | 0.011-0.041 (mM) | [1] |

| MCF-7 (Derivative 3) | Breast Cancer | 0.011-0.041 (mM) | [1] |

| KB (Derivative 3) | Oral Cancer | 0.011-0.041 (mM) | [1] |

| A549 (Derivative 05D) | Non-Small-Cell Lung Cancer | 4.31 (µg/mL) | [7] |

| HT1080 (Derivative 05D) | Fibrosarcoma | 5.5 (µg/mL) | [7] |

| U87-MG (Derivative 05D) | Glioblastoma | 5.07 (µg/mL) | [7] |

| HepG2 (Derivative 05D) | Hepatoma | 4.6 (µg/mL) | [7] |

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.[6] This is achieved through the modulation of key apoptotic regulators.

Mitochondrial-Mediated Apoptosis

This compound triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] This shift in balance results in the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including caspase-3, caspase-7, and caspase-9, ultimately leading to apoptosis.[1][2] The cleavage of poly (ADP-ribose) polymerase (PARP) is another indicator of this compound-induced apoptosis.[1][13]

Role of Reactive Oxygen Species (ROS)

In some cancer cell lines, such as pancreatic and liver cancer cells, this compound has been shown to induce the generation of reactive oxygen species (ROS).[1][8] The accumulation of ROS can lead to oxidative stress and subsequently trigger mitochondrial-dependent apoptosis.[1]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting cancer cell division and proliferation. The specific phase of cell cycle arrest can vary depending on the cancer cell type.

-

G2/M Phase Arrest: In gastric cancer cells, this compound induces cell cycle arrest at the G2/M phase.[1][6][9] This is associated with the downregulation of cyclin B1 and CDK1.[6]

-

S Phase Arrest: In pancreatic cancer cells, this compound causes an accumulation of cells in the S phase.[1][8]

-

G0/G1 Phase Arrest: Derivatives of sophoridine (B192422) have been shown to induce G0/G1 phase arrest in breast cancer and other cell lines.[1]

Modulation of Key Signaling Pathways

The anti-cancer effects of this compound are orchestrated through its influence on multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. This compound has been shown to suppress this pathway.[5][14] In liver cancer cells, it regulates the PTEN/PI3K/Akt pathway.[1] Sophoridine derivatives have also been demonstrated to inhibit the phosphorylation of key mTOR substrates like p70S6K and 4E-BP1 in triple-negative breast cancer.[13]

References

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 5. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 7. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sophoridine Derivatives Induce Apoptosis and Autophagy to Suppress the Growth of Triple-Negative Breast Cancer through Inhibition of mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

d-Sophoridine: A Technical Guide to its Mechanisms in Apoptosis Induction and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophoridine, a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides, has demonstrated significant anti-tumor properties across a variety of cancer types.[1][2][3] Its therapeutic potential stems from its ability to inhibit cancer cell proliferation, invasion, and metastasis while concurrently inducing programmed cell death (apoptosis) and arresting the cell cycle.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning d-Sophoridine's efficacy, with a specific focus on its role in inducing apoptosis and mediating cell cycle arrest. We will dissect the key signaling pathways involved, present quantitative data from various studies, and provide detailed experimental protocols for researchers seeking to investigate its effects.

Mechanism of Action: Apoptosis Induction

This compound primarily induces apoptosis through the intrinsic, or mitochondrial-mediated, pathway. This process is often initiated by the generation of reactive oxygen species (ROS), which disrupts mitochondrial function and triggers a cascade of downstream events.[4][5]

2.1 Role of ROS and the Mitochondrial Pathway Treatment with this compound leads to a significant increase in intracellular ROS levels.[4][5] This oxidative stress causes a loss of mitochondrial membrane potential (ΔΨm) and alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4] Specifically, this compound upregulates the expression of pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio is a critical step that leads to the release of cytochrome c from the mitochondria into the cytosol.[4][6]

2.2 Caspase Activation Cascade Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which activates the initiator caspase, Caspase-9.[5][7] Activated Caspase-9 then cleaves and activates effector caspases, primarily Caspase-3 and Caspase-7.[5] These effector caspases are responsible for cleaving key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5] The induction of apoptosis by this compound is often dose-dependent.[8]

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by arresting the cell cycle at various phases, most commonly the G1 or S phase, depending on the cancer cell type.[4][8][9] This arrest prevents cancer cells from proceeding through the division cycle, thus inhibiting tumor growth.

3.1 G1 Phase Arrest In several cancer cell lines, this compound causes cell cycle arrest at the G1 phase.[8] This is achieved by modulating the expression of key G1 checkpoint proteins. Studies show that this compound can downregulate the expression of Cyclin D1 and its partner cyclin-dependent kinases, CDK2 and CDK4.[8][10] The inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry. Furthermore, this compound can upregulate the expression of CDK inhibitors like p21, which further suppresses the activity of CDK-cyclin complexes.[8]

3.2 S Phase Arrest In other contexts, such as pancreatic cancer cells, this compound has been shown to induce S phase arrest.[4][11] This effect is associated with the decreased expression of Cyclin A and CDK2, proteins essential for progression through the S phase.[4] This S phase arrest contributes significantly to the antiproliferative effects of the compound.[4]

Involvement of Key Signaling Pathways

The effects of this compound on apoptosis and the cell cycle are governed by its modulation of several critical intracellular signaling pathways.

4.1 PI3K/Akt Pathway The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a central regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, promoting growth and inhibiting apoptosis. This compound has been shown to inhibit the PI3K/Akt signaling pathway.[1][9] By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of pro-survival signals and can lead to the upregulation of pro-apoptotic proteins.

4.2 Wnt/β-catenin Pathway The Wnt/β-catenin pathway plays a crucial role in cell fate determination and proliferation. Its aberrant activation is a hallmark of numerous cancers. Evidence suggests that this compound can inhibit this pathway, leading to decreased nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as Cyclin D1 and c-Myc, which are critical for cell cycle progression.[1][9]

4.3 MAPK (ERK/JNK) Pathways The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are also modulated by this compound.[1][4] In pancreatic cancer cells, this compound induces a sustained activation of ERK and JNK phosphorylation.[4][11] The activation of JNK is linked to the induction of mitochondrial-related apoptosis, while ERK activation is associated with S phase cell cycle arrest.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound across various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|

| Miapaca-2 | Pancreatic Cancer | ~20 - 200 | 48 | [4] |

| PANC-1 | Pancreatic Cancer | ~20 - 200 | 48 | [4] |

| SGC7901 | Gastric Cancer | 3.52 | 48 | [5][7] |

| AGS | Gastric Cancer | 3.91 | 48 | [5][7] |

| SW480 | Colorectal Cancer | 3.14 mM (Note: high value) | Not Specified | [5][12] |

| MCF-7 | Breast Cancer | 87.96 | 48 | [13] |

| MDA-MB-231 | Breast Cancer | 81.07 | 48 | [13] |

| K562 | Leukemia | 0.55 - 1.7 (Derivative 6b) | Not Specified | [1] |

| HepG2 | Liver Cancer | 0.55 - 1.7 (Derivative 6b) | Not Specified |[1] |

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % Cells in G1 Phase | % Cells in S Phase | % Apoptotic Cells | Reference |

|---|---|---|---|---|---|

| HCT116 | 40 µg/mL 05D (derivative) for 24h | ~80% (vs. 40% control) | Not Specified | Not Specified | [8] |

| HCT116 | 27 µg/mL 05D (derivative) | Not Specified | Not Specified | 80.5% | [8] |

| Miapaca-2 | 20 µM for 48h | Not Specified | 38.67% (vs. 26.23% control) | Not Specified | [4] |

| PANC-1 | 20 µM for 48h | Not Specified | 39.16% (vs. 29.56% control) | Not Specified |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

6.1 Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[14]

-

Cell Plating: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[15]

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).[4][16]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][15][17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Reading: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[14][15]

6.2 Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining) This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

-

Cell Collection: Following treatment with this compound, harvest both adherent and floating cells. Centrifuge at ~300-400g for 5 minutes.[20]

-

Washing: Wash the cell pellet once with cold PBS.[21]

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.[21]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[21] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[20][21]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]

-

Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[18]

6.3 Cell Cycle Analysis by Flow Cytometry This protocol quantifies the percentage of cells in each phase of the cell cycle.

-

Cell Collection: Harvest approximately 1-2 million cells per sample following this compound treatment.

-

Fixation: Wash cells with PBS, then fix them by adding dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.[22]

-

Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.[22]

-

Staining: Resuspend the cell pellet in a DNA staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.[22]

-

Incubation: Incubate for at least 30 minutes at room temperature in the dark.[22]

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

6.4 Western Blotting for Protein Expression This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle pathways (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1).[23][24][25]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody Incubation: Wash the membrane multiple times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[24]

Conclusion

This compound is a potent natural compound that effectively inhibits cancer cell proliferation through the dual mechanisms of apoptosis induction and cell cycle arrest.[1][7] Its ability to modulate multiple critical signaling pathways, including the ROS-mitochondrial axis, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, underscores its potential as a multi-target anti-cancer agent.[1][9] The quantitative data and detailed methodologies provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound in oncology. Future research should continue to elucidate its complex network of interactions and optimize its delivery and efficacy for clinical applications.

References

- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 7. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cyclin D1 and cyclin D-dependent kinases enhance oral keratinocyte proliferation but do not block keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 21. bio-techne.com [bio-techne.com]

- 22. media.tghn.org [media.tghn.org]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Anti-inflammatory Effects of d-Sophoridine

This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, a natural quinolizidine (B1214090) alkaloid. It details the molecular mechanisms of action, summarizes quantitative data from preclinical studies, and outlines key experimental protocols for investigating its effects.

Introduction

This compound (also known as Sophoridine (B192422) or SRI) is a bioactive alkaloid primarily isolated from plants such as Sophora alopecuroides L[1][2][3]. It has garnered significant attention for its wide range of pharmacological activities, including anti-cancer, anti-viral, and analgesic properties[4][5][6][7]. Notably, extensive research has highlighted its potent anti-inflammatory effects, positioning it as a promising candidate for the development of novel therapeutics for inflammation-related diseases[4][7]. This document synthesizes the current understanding of this compound's anti-inflammatory action, focusing on its modulation of key signaling pathways and its effects in established in vitro and in vivo inflammatory models.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting several critical signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, which are central regulators of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal coordinator of the immune response to infection and inflammation[5]. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6[2][3].

This compound has been shown to significantly suppress this pathway. Studies demonstrate that it can inhibit the phosphorylation of both p65 and IκB in LPS-induced lung injury models[4][6]. By preventing IκBα degradation and p65 nuclear translocation, this compound effectively blocks the downstream production of inflammatory mediators[2][8]. This inhibitory action is a cornerstone of its anti-inflammatory activity[5].

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade in inflammation[9]. These kinases are activated by various extracellular stimuli, including LPS, and regulate the production of inflammatory cytokines and mediators[9].

This compound has been found to suppress the activation of the MAPK pathway. In models of LPS-induced acute lung injury, this compound inhibited the phosphorylation of p38 and JNK[4][6]. It also reportedly mitigates inflammatory responses by inhibiting p-ERK expression in liver tissues[4]. The TLR4/JNK axis has been specifically identified as a target for this compound's protective effect in LPS-stimulated RAW264.7 cells[4][10]. By downregulating the activation of these key kinases, this compound reduces the expression of downstream inflammatory factors[2].

Interaction with Toll-Like Receptor 4 (TLR4)

Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that recognizes LPS from Gram-negative bacteria, initiating the inflammatory cascade[2]. The interaction between LPS and TLR4 triggers the activation of both the NF-κB and MAPK pathways. Evidence suggests that this compound may exert its anti-inflammatory effects by targeting TLR4 signaling. It has been shown to downregulate the expression of the LPS recognition receptors CD14 and TLR4, thereby inhibiting the secretion of downstream inflammatory factors[2]. The regulation of the TLR4-JNK signal transduction pathway is a proposed mechanism for its anti-endotoxin effects[10].

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Inflammatory Mediators

| Cell Line / Model | Stimulant | This compound Conc. | Measured Mediator | Effect | Reference |

| Mouse Peritoneal Macrophages | LPS | 0.01, 0.1, 1 µM | TNF-α, PGE2, IL-8 | Dose-dependent inhibition | [1][11] |

| HL-60 Cells | LPS | 0.01, 0.1, 1 µM | IL-8 | Dose-dependent inhibition | [11][12] |

| RAW264.7 Macrophages | LPS | 0.32 mg/mL | Inflammatory Cytokines | Optimal anti-inflammatory activity at 12h | [8] |

| RAW264.7 Macrophages | LPS | 100 µmol/L | IL-6, TNF-α | Increased cell survival from 80.47% to 91.96% | [2] |

| RAW264.7 Macrophages | LPS | 62.9 µM | CD14, p38, iNOS | Decreased expression | [6][11] |

| RAW264.7 Macrophages | LPS | 125.8 µM | TLR4/JNK Pathway | Inhibition | [4][6][11] |

| Murine Macrophages | N/A | Not specified | TNF-α, IL-6 | Inhibition (comparative study) | [13] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Insult | This compound Dosage | Measured Outcome | Effect | Reference |

| Kunming Mice | Carrageenan-induced paw edema | 12.15, 48.60 mg/kg (i.g.) | TNF-α, PGE2, IL-8 in exudates | Dose-dependent inhibition | [11][12] |

| BALB/c Mice | LPS-induced acute liver injury | 3, 6, 12 mg/kg (i.p.) | p-ERK (liver), TNF-α (serum) | Inhibition | [4][6][11] |

| Kunming Mice | LPS-induced acute lung injury | 2.5, 5, 9 mg/kg (i.p.) | NF-κB signaling | Inhibition | [6][11] |

| BALB/c Mice | LPS-induced acute lung injury | 3, 6, 12 mg/kg (i.p.) | MAPK/AP-1 signaling | Inhibition | [11] |

| BALB/c Mice | E. coli challenge | 15, 30, 60 mg/kg BW | Serum TNF-α, IL-1β, IL-6 | Dose-dependent decrease | [8] |

| BALB/c Mice | E. coli challenge | 15, 30, 60 mg/kg BW | Serum IL-10 | Dose-dependent increase | [8] |

| Lewis Lung Cancer Model | Tumor growth | 15, 25 mg/kg | Tumor growth, CD86/F4/80 expression | Inhibition of tumor growth, upregulation of M1 marker | [14] |

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for evaluating anti-inflammatory agents. Below are detailed methodologies for key assays used to characterize this compound.

In Vitro: LPS-Induced Inflammation in RAW264.7 Macrophages

This model is used to assess the direct effects of a compound on inflammatory responses in immune cells.

-

Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis) and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control for 1-2 hours[15].

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the negative control group) and incubate for a specified period (e.g., 6-24 hours)[8].

-

Sample Collection & Analysis:

-

Supernatant: Collect the cell culture supernatant to measure the concentration of secreted cytokines (TNF-α, IL-6, IL-1β) and other mediators (NO, PGE2) using ELISA kits or Griess reagent (for NO)[1][12].

-

Cell Lysate: Lyse the remaining cells to extract total protein or RNA. Use the protein for Western blot analysis to determine the phosphorylation status of NF-κB and MAPK pathway components (p-p65, p-IκBα, p-p38, p-JNK)[15]. Use the RNA for qRT-PCR to measure the gene expression of inflammatory cytokines[13].

-

-

Viability Assay: Perform an MTT or similar cell viability assay in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity[8].

In Vivo: Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to screen for anti-inflammatory activity[16][17].

-

Animals: Use adult male Wistar rats (150-250g) or Swiss albino mice (20-30g). Acclimatize the animals for at least one week before the experiment[16].

-

Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, this compound (multiple doses, e.g., 10, 25, 50 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg)[16].

-

Drug Administration: Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation[18].

-

Induction of Edema: Measure the initial volume of the right hind paw using a plethysmometer (baseline reading)[19]. Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw[17][18].

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[18][19].

-

Data Analysis: Calculate the increase in paw volume (edema) by subtracting the baseline volume from the post-injection volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

In Vivo: Xylene-Induced Ear Edema in Mice

This model is used to evaluate the effect of compounds on acute inflammation characterized by vasodilation and increased vascular permeability[20].

-

Animals: Use adult male mice (e.g., OF-1, 20-30g)[21].

-

Grouping and Administration: Group and dose the animals as described for the paw edema model. Administration is typically performed 60 minutes before the application of xylene[20].

-

Induction of Edema: Apply a fixed volume (e.g., 30 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as the untreated control[20].

-

Sample Collection: Sacrifice the mice 1-2 hours after xylene application. Use a cork borer to cut circular sections from both the treated (right) and untreated (left) ears[20].

-

Data Analysis: Weigh the ear sections immediately. The extent of edema is calculated as the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the robust inhibition of the NF-κB and MAPK signaling pathways. Preclinical data consistently show its ability to reduce the production of key pro-inflammatory cytokines and mediators both in vitro and in vivo. The detailed mechanisms and established efficacy in various animal models underscore its potential as a therapeutic agent for a range of inflammatory conditions.

Future research should focus on several key areas:

-

Target Identification: Precisely identifying the direct molecular binding targets of this compound to better understand its mechanism of action.

-

NLRP3 Inflammasome: Investigating the potential effects of this compound on the NLRP3 inflammasome, a key component of innate immunity implicated in many inflammatory diseases[22][23].

-

Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic, pharmacodynamic, and long-term toxicity studies to establish a clear safety profile for clinical development[3].

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of this compound in human inflammatory diseases.

This guide provides a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound as a novel anti-inflammatory drug.

References

- 1. Studies on the Anti-Inflammatory Effect and Its Mechanisms of Sophoridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 3. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 6. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Bacterial and Anti-Inflammatory Properties of Sophoridine and Its Effect on Diarrhea in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Studies on the anti-inflammatory effect and its mechanisms of sophoridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. inotiv.com [inotiv.com]

- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sophora moocroftiana seeds ethanol extract regulates NLRP3 inflammasome activation and pyroptosis via ROS/TXNIP pathway to amelioration of NAFLD in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Anti-Cancer Promise of d-Sophoridine: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and future directions of d-Sophoridine, a natural alkaloid, reveals its significant therapeutic potential in oncology. This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's anti-tumor properties, including detailed experimental protocols and a summary of quantitative data to facilitate further investigation and development.

Introduction to this compound

This compound, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has garnered considerable attention for its broad-spectrum pharmacological activities, particularly in the realm of oncology.[1][2] Traditionally used in Chinese medicine, modern research has begun to elucidate the molecular mechanisms underlying its potent anti-cancer effects.[3][4] Clinical studies have shown its acceptable therapeutic effect on malignant trophoblastic tumors.[1] This document synthesizes the current understanding of this compound's action against various cancers, including lung, liver, pancreatic, gastric, colon, and breast cancer.

Quantitative Analysis of Anti-Cancer Activity

The cytotoxic and tumor-suppressive effects of this compound have been quantified across numerous studies. The following tables summarize the in vitro inhibitory concentrations (IC50) against various cancer cell lines and the effective dosages in in vivo animal models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Incubation Time | Reference |

| Gastric Cancer | SGC7901 | 3.52 µM | Not Specified | [1] |

| Gastric Cancer | AGS | 3.91 µM | Not Specified | [1] |

| Colorectal Cancer | SW480 | 3.14 mM | Not Specified | [1] |

| Colorectal Cancer | SW620 | 2.8 mmol/L | 48 hours | [4] |

| Breast Cancer | MCF-7 | 87.96 µM | 48 hours | [5] |

| Breast Cancer | MDA-MB-231 | 81.07 µM | 48 hours | [5] |

| Pancreatic Cancer | Various | ~20 µmol/L to 200 µmol/L | 48 hours | [6] |

Note: The IC50 values for this compound can vary based on the cell line and experimental conditions. Some studies also report on more potent derivatives of sophoridine.[1][7]

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| Pancreatic Cancer | Mouse Xenograft (Miapaca-2 cells) | 20 and 40 mg/kg (intraperitoneally) | 21 days | Drastically suppressed tumor growth. | [1][6] |

| Non-Small Cell Lung Cancer | Lewis Mouse Model | 15 and 25 mg/kg | Not Specified | Effectively inhibited tumor growth. | [1][7] |

| Colorectal Cancer | Nude Mice Xenograft (SW480 cells) | 15 and 25 mg/kg | Not Specified | Inhibited tumor growth (weight and volume). | [1] |

| Lung Cancer | BALB/c Mice Xenograft | 16.9 mg/kg (oral administration) | 4 weeks | Inhibited proliferation, invasion, and migration. | [4] |

Key Mechanisms of Action in Oncology

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing cancer spread (metastasis). These effects are orchestrated through the modulation of several critical signaling pathways.

Induction of Apoptosis

A primary mechanism of this compound is the induction of apoptosis in cancer cells.[7] This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][4]

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.[1] For instance, it can induce S-phase arrest in pancreatic cancer cells and G2/M phase arrest in gastric and lung cancer cells.[1][4][6] This is often accompanied by the downregulation of key cell cycle regulators like Cyclin A, Cyclin D1, and CDK2.[6]

Inhibition of Metastasis and Invasion

The spread of cancer to distant organs is a major cause of mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells.[1] This is achieved by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1]

Modulation of Key Signaling Pathways

The anti-tumor activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

PTEN/PI3K/Akt Signaling Pathway

The PTEN/PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to suppress liver cancer cell survival by regulating this pathway.[1]

MAPK/ERK and JNK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are crucial in transmitting extracellular signals to the cell nucleus to regulate processes like proliferation, differentiation, and apoptosis. This compound can induce a sustained activation of ERK and JNK phosphorylation in pancreatic cancer cells, leading to S-phase arrest and apoptosis.[6]

Hippo and p53 Signaling Pathways

The Hippo and p53 signaling pathways are critical tumor suppressor networks. This compound has been found to activate both pathways in lung cancer cells, leading to the inhibition of proliferation and colony formation.[1][8] This activation enhances the therapeutic effects of cisplatin, a conventional chemotherapy drug.[8]

Detailed Experimental Protocols

To facilitate the replication and further exploration of this compound's effects, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow and Logical Relationships

The investigation of this compound's therapeutic potential typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Future Directions and Conclusion

This compound presents a compelling case as a potential therapeutic agent in oncology. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways highlights its multifaceted anti-cancer properties.[1] Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents and targeted therapies could lead to more effective and less toxic treatment regimens.[1]

-

Derivative Synthesis: The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a promising avenue for drug development.[1]

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for cancer patients.

-

Biomarker Identification: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound treatment.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 5. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Initial Toxicity Screening of d-Sophoridine in Cell Lines

This guide provides a comprehensive overview of the initial in vitro toxicity profile of this compound, a quinolizidine (B1214090) alkaloid derived from the plant Sophora alopecuroides.[1][2] this compound has demonstrated significant antitumor effects across a range of human cancers, making it a compound of interest for further drug development.[2][3][4] This document summarizes key quantitative data on its cytotoxicity, details the experimental protocols used for its evaluation, and visualizes the molecular pathways involved in its mechanism of action.

Cytotoxicity Profile of this compound

This compound exhibits a broad-spectrum antiproliferative effect on various cancer cell lines, with a notable selectivity for cancer cells over normal cells.[5][6] Its cytotoxic efficacy, commonly measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and exposure duration. Pancreatic cancer cells have been identified as particularly sensitive to this compound.[5][7]

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Gastric Cancer | SGC7901 | 3.52 µM | Not Specified | [8] |

| Gastric Cancer | AGS | 3.91 µM | Not Specified | [8] |

| Gastric Cancer | MKN45 | 0.5–3.5 mg/mL | Not Specified | [3] |

| Esophageal-Gastric | OE-19 | 0.65 ± 0.09 mg/mL | 72 h | [3] |

| Esophageal-Gastric | SK-GT2 | 1.14 ± 0.17 mg/mL | 72 h | [3] |

| Colorectal Cancer | SW480 | 0.78 mg/mL | Not Specified | [3] |

| Pancreatic Cancer | Miapaca-2, PANC-1 | ~20 µM to 200 µM | 48 h | [5][7] |

| Lung Cancer | A549 | > 80 µM | 72 h | [7] |

| Liver Cancer | HepG2 | Not Specified | Not Specified | [2] |

| Brain Cancer | U87MG, D283-Med | Not Specified | Not Specified | [3][8] |

Note: Concentrations reported in mg/mL have not been converted to µM due to the lack of precise molecular weight information for the specific salt used in the cited study.

Key Mechanisms of this compound Toxicity

The cytotoxic effects of this compound are primarily attributed to its ability to induce cell cycle arrest and apoptosis, mediated by a complex network of signaling pathways.

Induction of Cell Cycle Arrest

This compound has been shown to halt cell cycle progression at various phases, thereby inhibiting cancer cell proliferation.[9]

-

S Phase Arrest : In human pancreatic cancer cells, this compound treatment leads to an accumulation of cells in the S phase.[5][10][11] This arrest is associated with the downregulation of key cell cycle regulatory proteins such as Cyclin A, CDK2, and Cyclin D1.[5][6] The activation of the ERK signaling pathway is crucial for this S phase arrest.[5]

-

G2/M Phase Arrest : Studies in gastric cancer and glioma cells have indicated that this compound can induce cell cycle arrest at the G2/M checkpoint.[3][9] This is linked to the inhibition of the ESRRG/β-catenin pathway in gastric cancer.[8]

-

G1 Phase Arrest : A derivative of sophoridine, 05D, was found to block HCT116 colon carcinoma cells at the G1 phase by suppressing CDK2/CDK4–Rb–E2F and cyclinD1–CDK4–p21 checkpoint signaling pathways.[12]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][9]

-

Mitochondrial Pathway : The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This compound induces the release of cytochrome c from mitochondria into the cytosol, which in turn activates caspases.[9] This is supported by observed changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[7]

-

Caspase Activation : Activation of initiator caspases (caspase-9) and executioner caspases (caspase-3, caspase-7, caspase-8) is a central feature of this compound-induced apoptosis.[3][8]

-

Reactive Oxygen Species (ROS) : The generation of intracellular ROS is a critical upstream event.[5][6] ROS production triggers the sustained activation of stress-related signaling kinases, such as JNK, which then promotes apoptosis.[5][11]

Signaling Pathways in this compound Toxicity

The antitumor activities of this compound are governed by its modulation of several key intracellular signaling pathways.

ROS-Mediated MAPK Pathway Activation

In pancreatic cancer, this compound's effects are critically dependent on the generation of ROS, which leads to the sustained activation of the Mitogen-Activated Protein Kinase (MAPK) family members, ERK and JNK.[5] These kinases then mediate distinct downstream effects.

Figure 1: ROS-dependent JNK/ERK signaling in this compound toxicity.

Hippo and p53 Pathway Activation

In lung cancer, this compound has been found to inhibit cell proliferation and enhance the efficacy of cisplatin (B142131) by co-activating the Hippo and p53 tumor suppressor pathways.[1]

Figure 2: Activation of Hippo and p53 pathways by this compound.

Other Implicated Pathways

A growing body of evidence suggests this compound's effects are pleiotropic, involving the modulation of multiple signaling cascades critical for cancer cell survival and proliferation.[3][8][13] These include:

-

PI3K/AKT/mTOR Pathway : Inhibition of this central pro-survival pathway.[3][14]

-

NF-κB Pathway : Suppression of the NF-κB signaling, which plays a role in inflammation and cell survival.[3][8][9]

-

FOXM1 Pathway : Downregulation of the transcription factor FOXM1, a key regulator of the cell cycle.[3][8]

Experimental Protocols for Toxicity Screening

A standardized workflow is essential for the initial assessment of this compound's toxicity. This involves cell culture, compound treatment, and subsequent viability and mechanistic assays.

Figure 3: Experimental workflow for this compound toxicity screening.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[17]

-

Cell culture medium, serum-free medium.

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom plates.

-

Multi-channel pipette.

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) in 100 µL of complete medium.[18] Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle-only as a control.

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[18]

-

MTT Addition : Add 10-20 µL of the 5 mg/mL MTT solution to each well.[17]

-

Formazan (B1609692) Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Read the absorbance at 570 nm (with a reference wavelength of ~630 nm if desired) within 1 hour.[15]

-

Data Analysis : Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis (using Annexin V and Propidium Iodide staining) and to analyze cell cycle distribution (using Propidium Iodide staining).

Materials:

-

6-well plates.

-

Binding Buffer (for apoptosis assay).

-

Annexin V-FITC and Propidium Iodide (PI) kit.

-

Ethanol (B145695) (70%, ice-cold).

-

RNase A and PI staining solution (for cell cycle analysis).

-

Flow cytometer.

Procedure for Apoptosis Analysis:

-

Cell Treatment : Seed cells in 6-well plates and treat with this compound as described previously.

-

Cell Harvesting : Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

-

Staining : Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation : Incubate in the dark at room temperature for 15 minutes.

-

Analysis : Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Procedure for Cell Cycle Analysis:

-

Cell Treatment & Harvesting : Follow steps 1 and 2 from the apoptosis protocol.

-

Fixation : Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

-

Incubation : Incubate in the dark at room temperature for 30 minutes.

-

Analysis : Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

Initial in vitro screening reveals that this compound is a promising anticancer agent with potent cytotoxic activity against a variety of cancer cell lines.[2] Its mechanism of action is multifactorial, involving the induction of both apoptosis and cell cycle arrest through the modulation of critical signaling pathways, including MAPK, Hippo, and p53.[1][5] The provided data and protocols offer a foundational guide for researchers to further investigate the therapeutic potential and toxicological profile of this natural compound. Rigorous and standardized screening is the crucial first step in the long-term goal of translating this compound from a laboratory compound to a clinical therapeutic.

References

- 1. Sophoridine inhibits lung cancer cell growth and enhances cisplatin sensitivity through activation of the p53 and Hippo signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 4. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. dovepress.com [dovepress.com]

- 9. What is the mechanism of Sophoridine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sophoridinol derivative 05D induces tumor cells apoptosis by topoisomerase1-mediated DNA breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijper.org [ijper.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

d-Sophoridine: A Comprehensive Technical Guide on its Discovery, History, and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Sophoridine, a naturally occurring quinolizidine (B1214090) alkaloid, has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2][3] Isolated primarily from plants of the Sophora genus, this compound has demonstrated a wide spectrum of therapeutic potential, most notably in oncology.[1][2] This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and its multifaceted pharmacological profile. A core focus is placed on its anti-cancer properties, detailing its mechanisms of action involving critical signaling pathways such as NF-κB, Hippo, and p53. Furthermore, this document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Discovery and History

This compound is a stereoisomer of matrine, another well-studied quinolizidine alkaloid.[1] Matrine was first isolated in 1958, and its structural elucidation paved the way for the identification and characterization of related alkaloids, including this compound. It is primarily extracted from the roots and seeds of plants such as Sophora alopecuroides L., Sophora flavescens Alt, and Sophora viciifolia Hance.[1][3][4]

Early pharmacological screenings of extracts from these plants revealed a range of biological activities, prompting further phytochemical investigations that led to the isolation and identification of this compound. In 1997, a study on the alkaloids in the seed of Sophora alopecuroides identified seven alkaloids, including sophoridine (B192422), through chromatographic and spectral analysis.[4] The anti-cancer potential of this compound was recognized, and subsequent research has focused on elucidating its mechanisms of action and exploring its therapeutic applications. A significant milestone in its history is the approval of sophoridine hydrochloride injection as an anticancer drug in China.[2][5] The discovery of its anti-tumor activity was reported in 1977, and it was approved for clinical research in 1993.[2][6] In 2005, the China Food and Drug Administration approved sophoridine for treating various cancers, including gastric, lung, and liver cancers.[2][6]

Physicochemical Properties

This compound is a tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol .[1] Its chemical structure features a rigid, cage-like framework.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4aR,8aS,12aR,12bR)-dodecahydro-1H,5H-dipyrido[2,1-f:2',1'-a][1][5]diazepin-10-one |

| Molecular Formula | C₁₅H₂₄N₂O |

| Molecular Weight | 248.37 g/mol |

| CAS Number | 519-02-8 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in methanol, ethanol (B145695), chloroform, and water. |

Pharmacological Activities and Mechanism of Action

This compound exhibits a broad range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, neuroprotective, and cardioprotective activities.[1][2][5]

Anti-Cancer Activity

The most extensively studied therapeutic potential of this compound lies in its anti-cancer properties. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, as well as induce apoptosis and cell cycle arrest.[1][2]

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways:

-

NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway.[1] NF-κB is a crucial regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

-

Hippo and p53 Pathways: this compound can activate the Hippo and p53 tumor suppressor pathways.[7] The Hippo pathway plays a critical role in controlling organ size and suppressing tumor growth by inhibiting the transcriptional co-activators YAP and TAZ. Activation of the Hippo pathway by this compound leads to the phosphorylation and cytoplasmic retention of YAP/TAZ, preventing their nuclear translocation and oncogenic activity. The p53 pathway is a central hub for tumor suppression, and its activation by this compound can induce cell cycle arrest and apoptosis.

-

mTOR and NOTCH1 Pathways: In non-small cell lung cancer (NSCLC), this compound has been found to downregulate the mTOR and NOTCH1 signaling pathways.[7] Both pathways are critical for cancer cell growth, proliferation, and survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. Depending on the cellular context, this compound can modulate the activity of different MAPK family members, such as JNK and ERK, to induce apoptosis and cell cycle arrest.[5]

Quantitative Pharmacological Data

The following tables summarize the in vitro anti-cancer activity and in vivo pharmacokinetic parameters of this compound.

Table 2: In Vitro Anti-Cancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~20-40 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | ~20-40 | [1] |

| A549 | Non-Small Cell Lung Cancer | Varies | [7] |

| HCT116 | Colorectal Cancer | Varies | |

| SW480 | Colorectal Cancer | Varies | [1] |

| PC-3 | Prostate Cancer | Varies | |

| MCF-7 | Breast Cancer | >80 | [1] |

Note: IC₅₀ values can vary depending on the experimental conditions, such as incubation time and cell density.

Table 3: Pharmacokinetic Parameters of this compound in Rabbits (Oral Administration)

| Parameter | Value |

| Dose | 200 mg/kg |

| Cmax | 11.64 ± 1.28 mg/L |

| Tmax | 40.95 ± 8.35 min |

| AUC₀-t | 1475.72 ± 326.5 mg·min/L |

| t₁/₂α | 28.92 min |

| t₁/₂β | 90.18 min |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Extraction and Isolation of this compound from Sophora alopecuroides

This protocol is adapted from a patented method and provides a general workflow for the extraction and isolation of this compound.[8]

Detailed Steps:

-

Plant Material Preparation: The aerial parts of Sophora alopecuroides are collected, dried, and ground into a coarse powder.

-

Alkalinization: The powdered plant material is soaked in a 5% sodium hydroxide (B78521) (NaOH) solution to convert the alkaloid salts into their free base form.

-

Acidic Extraction: The alkalinized plant material is then extracted with a 5% sulfuric acid (H₂SO₄) solution. The acidic solution protonates the alkaloids, making them soluble in the aqueous phase.

-

Cation Exchange Chromatography: The acidic extract is passed through a cation exchange resin column. The positively charged alkaloids bind to the negatively charged resin.

-

Elution: The bound alkaloids are eluted from the column using a solution of 95% ethanol containing 3% ammonia (B1221849). The ammonia deprotonates the alkaloids, releasing them from the resin.

-

Concentration and Adsorption: The ethanol is removed from the eluate by evaporation. The resulting crude alkaloid mixture is treated with activated carbon to remove pigments and other impurities.

-

Column Chromatography: The crude alkaloid mixture is further purified by column chromatography on a neutral alumina column. A gradient of petroleum ether and acetone (B3395972) is used to separate the different alkaloids.

-

Recrystallization: The fractions containing this compound are collected, and the solvent is evaporated. The this compound is then purified by recrystallization to obtain a crystalline solid.

Cell Viability Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined by plotting the cell viability against the drug concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol outlines the general steps for analyzing the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and Hippo.

-

Cell Lysis: Cancer cells are treated with this compound for a specific time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-p65, p65, IκBα, YAP, p-YAP, p53) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the relative protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Synthesis of this compound Derivatives

To improve the therapeutic efficacy and reduce the toxicity of this compound, numerous derivatives have been synthesized. The structural modifications often focus on the lactam ring and the nitrogen atoms.

A common strategy involves the hydrolysis of the lactam ring in this compound to form sophoridinic acid. The secondary amine and carboxylic acid groups of sophoridinic acid then serve as reactive sites for the introduction of various functional groups through reactions such as acylation and alkylation. These modifications have led to the development of derivatives with enhanced anti-cancer activity and improved pharmacokinetic profiles.[1]

Conclusion and Future Perspectives

This compound is a promising natural product with a rich history in traditional medicine and significant potential for modern drug development. Its diverse pharmacological activities, particularly its anti-cancer effects, are attributed to its ability to modulate multiple critical signaling pathways. While significant progress has been made in understanding its medicinal chemistry, further research is warranted. Future studies should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties through medicinal chemistry approaches, and conducting comprehensive preclinical and clinical trials to fully evaluate its therapeutic potential in various diseases. The development of novel this compound derivatives with improved efficacy and safety profiles remains a key area of interest for future drug discovery efforts.

References

- 1. dovepress.com [dovepress.com]

- 2. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Alkaloids in Sophora alopecuroides seed and relevant tests for activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sophoridine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review [frontiersin.org]

- 7. ijper.org [ijper.org]

- 8. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

d-Sophoridine: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction